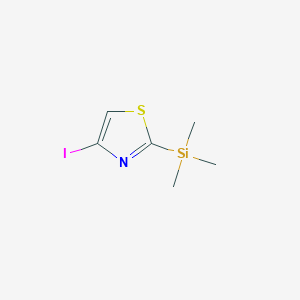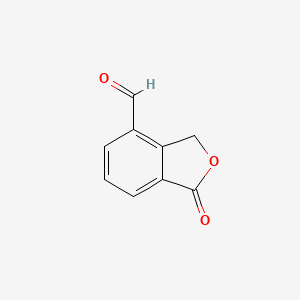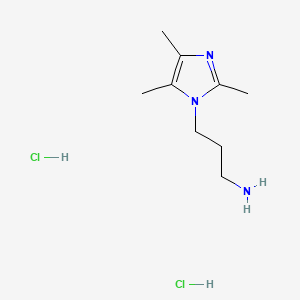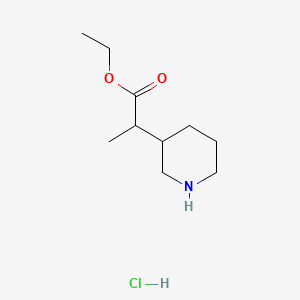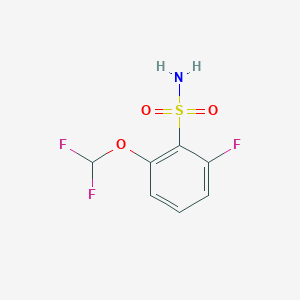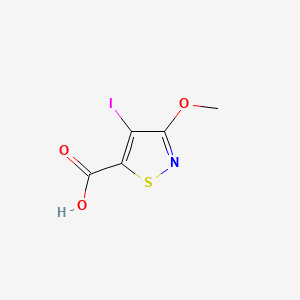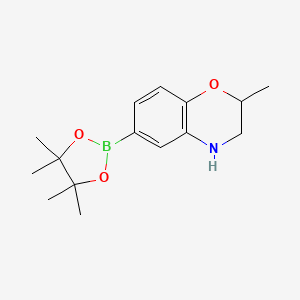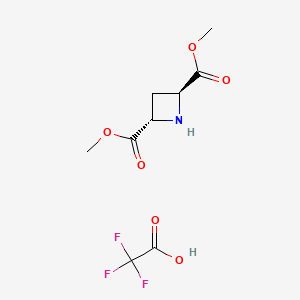
rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate, trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate; trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and two carboxylate groups. The addition of trifluoroacetic acid enhances its stability and reactivity, making it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dimethyl malonate with an appropriate amine to form the azetidine ring. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of trifluoroacetic acid in the reaction mixture helps to stabilize the intermediate compounds and improve the overall efficiency of the synthesis process.
化学反応の分析
Types of Reactions
rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of substituted azetidine derivatives.
科学的研究の応用
rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The presence of carboxylate groups allows for hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- rac-2,4-dimethyl (2R,4R)-1-benzylazetidine-2,4-dicarboxylate
- rac-2,4-dimethyl (2R,4R)-1-phenylazetidine-2,4-dicarboxylate
Uniqueness
rac-2,4-dimethyl (2R,4R)-azetidine-2,4-dicarboxylate is unique due to its specific substitution pattern and the presence of trifluoroacetic acid, which enhances its stability and reactivity. This makes it distinct from other azetidine derivatives and valuable for specific applications in research and industry.
特性
分子式 |
C9H12F3NO6 |
|---|---|
分子量 |
287.19 g/mol |
IUPAC名 |
dimethyl (2S,4S)-azetidine-2,4-dicarboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H11NO4.C2HF3O2/c1-11-6(9)4-3-5(8-4)7(10)12-2;3-2(4,5)1(6)7/h4-5,8H,3H2,1-2H3;(H,6,7)/t4-,5-;/m0./s1 |
InChIキー |
ABDBFPZKTOLFMI-FHAQVOQBSA-N |
異性体SMILES |
COC(=O)[C@@H]1C[C@H](N1)C(=O)OC.C(=O)(C(F)(F)F)O |
正規SMILES |
COC(=O)C1CC(N1)C(=O)OC.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13457327.png)
